molecular formula C13H16N2O3 B4546695 N-tert-butyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

N-tert-butyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

Cat. No.: B4546695
M. Wt: 248.28 g/mol
InChI Key: OLCNSVHSNIBYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds that have a wide range of applications in medicinal, pharmaceutical, and industrial fields due to their diverse biological activities. This compound, in particular, is known for its potential use in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. One common method includes the use of tert-butyl-hydroperoxide (TBHP) as an oxidant and potassium carbonate (K₂CO₃) as a base in a solvent like methyl cyanide or dimethyl sulfoxide (DMSO). The reaction is often carried out under argon atmosphere with blue LED light irradiation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like TBHP and bases like K₂CO₃ are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxazole derivatives, while reduction can lead to the formation of reduced amide products.

Scientific Research Applications

N-tert-butyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Aminophenol Derivatives: Compounds like 2-aminophenol and its derivatives share similar structural features and reactivity.

    Benzoxazole Derivatives: Other benzoxazole derivatives, such as 2-aminobenzoxazole, exhibit similar chemical properties and applications.

Uniqueness

N-tert-butyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide is unique due to its specific tert-butyl and acetamide functional groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-tert-butyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)14-11(16)8-15-9-6-4-5-7-10(9)18-12(15)17/h4-7H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCNSVHSNIBYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1C2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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